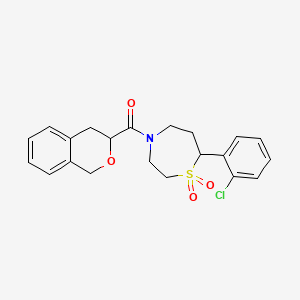
(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(isochroman-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(isochroman-3-yl)methanone is a useful research compound. Its molecular formula is C21H22ClNO4S and its molecular weight is 419.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(isochroman-3-yl)methanone is a synthetic organic molecule characterized by its complex structure, which includes a thiazepane ring and various functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research.
Chemical Structure and Properties
The molecular formula of the compound is C20H22ClN3O4S, with a molecular weight of approximately 435.9 g/mol. The presence of the chlorophenyl group is expected to enhance its biological activity and influence its pharmacokinetic properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H22ClN3O4S |
| Molecular Weight | 435.9 g/mol |
| Structural Features | Thiazepane ring, dioxido group, chlorophenyl moiety |
The biological activity of this compound is likely linked to its ability to interact with specific biological targets. The thiazepane structure may facilitate binding with enzymes or receptors involved in various metabolic pathways. Research suggests that similar compounds exhibit diverse activities through mechanisms such as:
- Enzyme inhibition : Compounds may inhibit key enzymes involved in cancer cell proliferation.
- Receptor modulation : Interaction with neurotransmitter receptors could influence neuropharmacological outcomes.
Biological Activity
Research indicates that derivatives of thiazepane compounds often display significant biological activities, including:
- Antimicrobial Activity : Several studies have shown that thiazepane derivatives possess potent antimicrobial properties against various bacterial strains.
- Anticancer Activity : Compounds with similar structural motifs have demonstrated efficacy in inhibiting tumor growth in vitro and in vivo.
Case Studies
A study focusing on thiazepane derivatives revealed that modifications to the chlorophenyl group significantly enhanced cytotoxic activity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.
Structure-Activity Relationship (SAR)
The relationship between the chemical structure and biological activity is critical for optimizing therapeutic efficacy. The following table summarizes findings from various studies on similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Thiazepine Derivatives | Thiazepane ring | Antimicrobial, Anticancer |
| Quinoxaline Derivatives | Quinoxaline core | Neuroprotective, Antidepressant |
| Benzothiazole Compounds | Benzothiazole ring | Antiviral, Antifungal |
Synthesis
The synthesis of This compound typically involves multi-step organic synthesis techniques. These may include:
- Formation of the thiazepane ring through cyclization reactions.
- Functionalization at the 7-position with a chlorophenyl group.
- Introduction of the isochroman moiety , which may involve coupling reactions.
Properties
IUPAC Name |
[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-(3,4-dihydro-1H-isochromen-3-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClNO4S/c22-18-8-4-3-7-17(18)20-9-10-23(11-12-28(20,25)26)21(24)19-13-15-5-1-2-6-16(15)14-27-19/h1-8,19-20H,9-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJNOJDFUQJULSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2Cl)C(=O)C3CC4=CC=CC=C4CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














